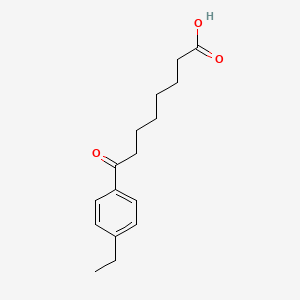

8-(4-Ethylphenyl)-8-oxooctanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(4-Ethylphenyl)-8-oxooctanoic acid, also known as 8-EPO, is an organic compound that has been studied for its potential applications in scientific research. 8-EPO is a derivative of octanoic acid, which is a naturally occurring fatty acid found in plants and animals. 8-EPO has been synthesized in the laboratory and has been used in a variety of research studies.

Wissenschaftliche Forschungsanwendungen

Amphiphilic Hydrogels

8-(4-Ethylphenyl)-8-oxooctanoic acid: can be used in the synthesis of amphiphilic hydrogels . These hydrogels are notable for their ability to swell in response to environmental stimuli such as pH, temperature, and salinity . They have a wide range of applications including:

Chelating Agents

The compound can act as a chelating agent in mineral processing. Hydroxamic acids derived from it can form stable complexes with various metal ions, which is useful in:

- Ore Beneficiation : They can selectively bind to certain minerals, aiding in their separation and extraction .

Enzyme Inhibition

Hydroxamic acids from 8-(4-Ethylphenyl)-8-oxooctanoic acid can serve as enzyme inhibitors. This application is crucial in:

- Agriculture : As inhibitors, they can affect the growth of pests and weeds, acting as a protective agent for crops .

Soil Enhancement

The compound can be used to improve soil quality by:

Wirkmechanismus

Target of Action

A structurally similar compound, (4-ethylphenyl)sulfamic acid, has been reported to interact with the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Biochemical Pathways

For instance, (4-Ethylphenyl)sulfamic acid is known to interact with the Receptor-type tyrosine-protein phosphatase beta, which is involved in several signaling pathways

Eigenschaften

IUPAC Name |

8-(4-ethylphenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-13-9-11-14(12-10-13)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOPEAQEGUGBOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645421 |

Source

|

| Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Ethylphenyl)-8-oxooctanoic acid | |

CAS RN |

898791-35-0 |

Source

|

| Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

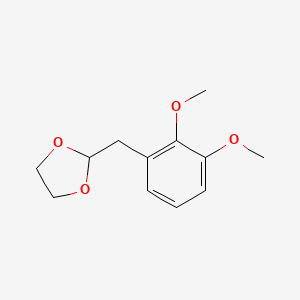

![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)

![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)